Thexyltrichlorosilane

Vue d'ensemble

Description

Thexyltrichlorosilane is a silicon-based compound that is not directly mentioned in the provided papers. However, similar compounds such as allyltrichlorosilane, cyclohexyltrichlorosilane, and various alkoxy- and alkylchlorosilanes are discussed, which can provide insights into the chemistry of thexyltrichlorosilane. These compounds are typically used as intermediates in organic synthesis and materials science for the preparation of polymers, gels, and other silicon-containing compounds .

Synthesis Analysis

The synthesis of related trichlorosilane compounds involves reactions with aldehydes, hydrazones, and hydrolytic polycondensation. For instance, allyltrichlorosilane reacts with aryl and alpha,beta-unsaturated aldehydes to afford homoallylic alcohols . Cyclohexyltrichlorosilane is synthesized using microwave catalysis with cyclohexene and trichlorohydrosilication as raw materials . These methods suggest that the synthesis of thexyltrichlorosilane would likely involve similar reagents and catalysts, such as chloroplatinic acid, and could benefit from microwave-assisted synthesis to improve yields and selectivity.

Molecular Structure Analysis

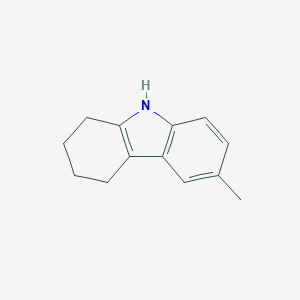

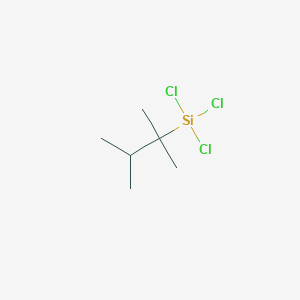

The molecular structure of trichlorosilane derivatives is not explicitly detailed in the provided papers, but the general structure consists of a silicon atom bonded to three chlorine atoms and an organic group. The nature of the organic group can influence the reactivity and properties of the compound. For example, the presence of an alkyl or alkoxy group can affect the compound's ability to form polymers or its optical activity .

Chemical Reactions Analysis

Trichlorosilane compounds participate in various chemical reactions. Allyltrichlorosilanes can react with benzoylhydrazones to produce homoallylic benzoylhydrazines, which can be further converted to homoallylic amines . The reactions are stereoselective and can proceed via a cyclic chairlike transition state. The hydrolysis of alkoxysilanes leads to the formation of silanols and polymeric substances, demonstrating the versatility of these compounds in forming complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of trichlorosilane derivatives are influenced by their molecular structure. For instance, the hydrolysis of n-alkyltrichlorosilanes results in the formation of layered, microcrystalline polymers with highly uniform siloxy backbones . The optically active alkoxy- and alkylchlorosilanes have specific constants and rotary dispersion curves, indicating their potential use in the preparation of stereospecific materials . The synthesis conditions, such as catalyst concentration and microwave heating, can significantly affect the conversion ratio and selectivity of the reactions, as seen in the synthesis of cyclohexyltrichlorosilane .

Applications De Recherche Scientifique

Photoluminescent Silicon Nanocrystals Synthesis : The chemical reduction of micelles formed by mixing silicon tetrachloride and hexyltrichlorosilane in apolar solvent yields brightly luminescent silicon nanocrystals. This process enables efficient synthesis of alkyl-functionalised silicon quantum dots in a single step (Wang et al., 2011).

Self-Assembly Monolayers on Silicon Wafers : Research has shown that the effects of solvent nature, partial charge distribution, and polarity index are critical in the preparation of uniform silane self-assembly monolayers, with octadecyltrichlorosilane on silicon wafers serving as a case study (Manifar et al., 2008).

Polypyrrole Films on Organosilane-Modified ITO Substrates : The modification of ITO substrates with organosilanes like n-hexyltrichlorosilane and the subsequent electrodeposition of polypyrrole films have been reported. This leads to improved growth kinetics and adherence of polypyrrole films (Cossement et al., 2003).

Thermoelectric Properties of Semiconducting Polymers : The doping of semiconducting polymers like poly 3‐hexylthiophene with fluoroalkyl trichlorosilanes has been shown to affect their thermoelectric properties, including electrical conductivity and thermopower (Glaudell et al., 2015).

Organosilane-Functionalized Carbon Dots : The synthesis of highly luminescent amorphous carbon dots using organosilane as a coordinating solvent has been reported. This process allows for easy fabrication of pure fluorescent films or monoliths from carbon dots (Wang et al., 2011).

Alkylchlorosilane Reactions at Silica Surface : Studies on the reaction of alkyltrichlorosilanes with silica surfaces have provided insights into the conditions necessary for these reactions, such as the presence of moisture and the role of strong lone pair bases like triethylamine (Hair & Tripp, 1995).

Intermolecular Electronic Coupling in Self-Assembled Monolayers : Research on hexyltrichlorosilane has been used to study the intermolecular electronic coupling between adjacent organic molecules in self-assembled monolayers (Paska & Haick, 2010).

Surface Modification of Cotton Nanocrystals : The modification of cellulose nanocrystals using silanes with isocyanate groups, which react readily with hydroxyl groups, has been shown to promote surface modification, enhancing their utility in polymeric matrices (Taipina et al., 2013).

Safety And Hazards

Thexyltrichlorosilane is combustible and causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Relevant Papers A comparative study of the influence of linear and branched alkyltrichlorosilanes on the removal efficiency of polyethylene and polypropylene-based microplastic particles from water was found . The study investigates alkyltrichlorosilanes with different linear and branched alkyl groups and a chain length between 1 and 18 carbon atoms for their suitability to fix microplastics and to form larger agglomerates .

Propriétés

IUPAC Name |

trichloro(2,3-dimethylbutan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl3Si/c1-5(2)6(3,4)10(7,8)9/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLLOLAFIFULFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C)[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570094 | |

| Record name | Trichloro(2,3-dimethylbutan-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thexyltrichlorosilane | |

CAS RN |

18151-53-6 | |

| Record name | Trichloro(2,3-dimethylbutan-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thexyltrichlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

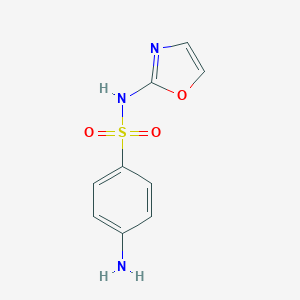

![2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]-](/img/structure/B94182.png)

![11-methyl-10,12-dihydro-5H-benzo[d][2]benzazocine](/img/structure/B94188.png)